Ethyl 8-chlorooctanoate

Description

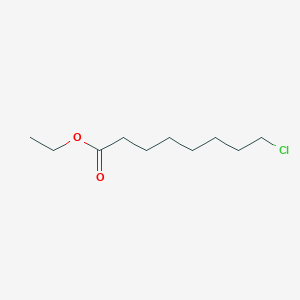

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-chlorooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHPPZMCJLFGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462996 | |

| Record name | Ethyl 8-chlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105484-55-7 | |

| Record name | Octanoic acid, 8-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105484-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-chlorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic acid, 8-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 8-chlorooctanoate: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on ethyl 8-chlorooctanoate (CAS No. 105484-55-7). We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical applications, providing field-proven insights to support its effective utilization in research and development.

Introduction and Strategic Importance

This compound is a bifunctional organic compound featuring a terminal alkyl chloride and an ethyl ester group. This unique structure makes it a highly versatile building block in organic synthesis.[1] Its ability to undergo selective reactions at either functional group allows for the construction of complex molecular architectures, rendering it an indispensable intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] Notably, it serves as a key precursor in the synthesis of valuable active pharmaceutical ingredients (APIs), including α-lipoic acid, a potent antioxidant used in the treatment of diabetic neuropathy.[4][5][6]

Molecular Identity

Below is the fundamental structural and identifying information for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system for producing high-purity this compound. The causality behind each step is explained to ensure reproducibility and safety.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-chlorooctanoic acid (1.0 eq) in absolute ethanol (5-10 eq). The excess ethanol serves to shift the reaction equilibrium towards the ester product, maximizing yield.

-

Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-9 hours. Progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. Dissolve the remaining residue in diethyl ether. This organic solution is then washed sequentially with water (to remove residual ethanol and acid), a saturated sodium bicarbonate solution (to neutralize any remaining sulfuric and carboxylic acid, evidenced by CO₂ evolution), and finally with brine (to reduce the solubility of organic material in the aqueous layer and initiate drying).

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent. The crude product is then purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its two distinct reactive sites. The ester group can undergo hydrolysis or transesterification, while the terminal C-Cl bond is an excellent electrophilic site for bimolecular nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution (Sₙ2) Reactions

The primary alkyl chloride is sterically unhindered, making it an ideal substrate for Sₙ2 reactions. [7]This pathway is favored by good nucleophiles that are weak bases (e.g., N₃⁻, CN⁻), lower reaction temperatures, and polar aprotic solvents like DMF or DMSO. [8]

Caption: Generalized Sₙ2 mechanism at the terminal carbon.

A common challenge in these reactions is the competing bimolecular elimination (E2) pathway, which is favored by strong, sterically hindered bases and higher temperatures. [7]

Comparative Reactivity: Chloride vs. Bromide

In the context of Sₙ2 reactions, leaving group ability is paramount. When comparing this compound to its bromo-analog, ethyl 8-bromooctanoate, the latter is significantly more reactive. [9]This is explained by three core principles:

-

Bond Strength: The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the transition state. [9]* Polarizability: The larger electron cloud of the bromide ion is more polarizable, which helps to stabilize the developing negative charge in the Sₙ2 transition state. [9]* Basicity: Bromide (Br⁻) is the conjugate base of a stronger acid (HBr) than chloride (Cl⁻ from HCl), making it a weaker base and thus a more stable, better leaving group. [9] Due to these factors, reactions with ethyl 8-bromooctanoate typically proceed faster and under milder conditions than with this compound. [9]

Spectroscopic Profile for Characterization

Accurate characterization is essential for verifying the identity and purity of synthesized intermediates. While specific spectra can vary slightly based on instrumentation, the following provides a predicted profile based on the compound's structure and data from analogous molecules. [10]

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals including a triplet for the terminal -CH₂Cl group, a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), and a series of overlapping multiplets for the central methylene (-CH₂-) groups of the carbon chain.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band is expected around 1735-1745 cm⁻¹, which is characteristic of the C=O stretch of the aliphatic ester. A weaker band around 650-750 cm⁻¹ would correspond to the C-Cl stretching vibration.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key diagnostic feature would be the M+2 peak at approximately one-third the intensity of the M⁺ peak, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

Hazard Identification: The compound is classified as harmful to aquatic life with long-lasting effects (H412). [11][12][13]* Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and appropriate gloves. [12]Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. [12] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. [12] * Eye Contact: Rinse cautiously with pure water for at least 15 minutes. [12] * Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting. [12]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [15]

-

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of properties, reactivity, and applications. Its value as a bifunctional building block, particularly in the synthesis of pharmaceuticals like α-lipoic acid, is well-established. A thorough understanding of its synthesis via Fischer esterification and its reactivity in nucleophilic substitution reactions is essential for its effective use. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers and drug development professionals can confidently and safely leverage the synthetic potential of this versatile compound.

References

- This compound - LookChem. URL: https://www.lookchem.

- This compound | C10H19ClO2 | CID 11344782 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11344782

- Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem. URL: https://www.lookchem.com/cas-105/105484-55-7.html

- Octanoic acid, 8-chloro-, ethyl ester SDS, 105484-55-7 Safety Data Sheets - ECHEMI. URL: https://www.echemi.com/sds/octanoic-acid--8-chloro---ethyl-ester-cas105484-55-7.html

- 105484-55-7|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/105484-55-7.html

- Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method - ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09530

- Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide - Benchchem. URL: https://www.benchchem.com/product/b179384/technical-guide/spectroscopic-profile

- 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8444264.htm

- Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo- enzymatic Method - Who we serve. URL: https://www.whioserve.

- Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate - ChemicalBook. URL: https://www.chemicalbook.

- A Comparative Guide to the Reactivity of this compound and Ethyl 8-bromooctanoate in SN2 Reactions - Benchchem. URL: https://www.benchchem.

- This compound: Key Building Block for API Synthesis. URL: https://www.dakenchem.

- A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid - Benchchem. URL: https://www.benchchem.

- SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC118220050

- Minimizing elimination byproducts in reactions of Ethyl 8-bromooctanoate - Benchchem. URL: https://www.benchchem.

- Technical Support Center: Ethyl 8-bromooctanoate Nucleophilic Substitution - Benchchem. URL: https://www.benchchem.com/product/B179384/technical-guide/nucleophilic-substitution-troubleshooting

Sources

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Novel Synthetic Strategies for Ethyl 6,8 - Dichlorooctanoate_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C10H19ClO2 | CID 11344782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7 [chemicalbook.com]

- 14. 105484-55-7|this compound|BLD Pharm [bldpharm.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 8-Chlorooctanoate: Properties, Synthesis, and Applications

Introduction

Ethyl 8-chlorooctanoate is a versatile bifunctional molecule of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceutical development and materials science.[1] Its linear eight-carbon chain is functionalized with a terminal chlorine atom and an ethyl ester group, providing two distinct reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its applications, with a focus on providing practical insights for laboratory professionals.

Core Physical and Chemical Properties

The utility of this compound in a laboratory setting is fundamentally dictated by its physical and chemical characteristics. These properties influence reaction conditions, purification strategies, and handling procedures. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2][3] |

| Molecular Weight | 206.71 g/mol | [1][2][3] |

| Boiling Point | 251.5 °C at 760 mmHg | [1][2] |

| Density | 0.991 g/cm³ | [1][2] |

| Refractive Index | 1.44 | [1][2] |

| Flash Point | 107.5 °C | [1][2] |

| Vapor Pressure | 0.0204 mmHg at 25°C | [1][2] |

| CAS Number | 105484-55-7 | [1][2][3] |

These properties indicate that this compound is a relatively high-boiling liquid with a density close to that of water. Its high flash point suggests it is not highly flammable under standard laboratory conditions. The low vapor pressure indicates that it is not significantly volatile at room temperature.

Molecular Structure and Reactivity

The structure of this compound allows for selective reactions at either the ester or the alkyl chloride functionality. This dual reactivity is a cornerstone of its utility in multi-step syntheses.

Caption: Chemical structure and reactive sites of this compound.

Synthesis of this compound

This compound is not a naturally occurring compound and must be synthesized. A common laboratory-scale synthesis involves the esterification of 8-chlorooctanoic acid with ethanol in the presence of an acid catalyst.

Typical Synthetic Workflow

The synthesis of this compound is a foundational organic chemistry process that illustrates the principles of esterification.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[1]

Pharmaceutical Synthesis

In the pharmaceutical industry, it serves as a building block for creating novel drug candidates.[1] For instance, it is an important intermediate in the synthesis of α-lipoic acid, a powerful antioxidant.[4][5] The synthesis of a key intermediate for α-lipoic acid, 6-hydroxy-8-chlorooctanoate ethyl ester, highlights the utility of related structures.[4][5] The chloro- group can be displaced by various nucleophiles to build molecular complexity, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol.

Materials Science

In materials science, this compound can be used as a monomer or a chain-modifying agent in the synthesis of specialty polymers.[1] The terminal chloro group can initiate polymerization reactions or be converted to other functional groups to be incorporated into a polymer backbone.

Safety and Handling

According to safety data sheets, this compound is classified as harmful to aquatic life with long-lasting effects.[3][6] Therefore, it should be handled with appropriate care to avoid release into the environment.[6]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Tightly fitting safety goggles.[6]

-

Skin Protection: Impervious clothing and chemical-resistant gloves.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]

First-Aid Measures

-

Inhalation: Move the victim to fresh air.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water and do not induce vomiting.[6]

In all cases of exposure, it is advisable to consult a doctor.[6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[7]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), methylene protons adjacent to the chlorine and the carbonyl group, and the other methylene protons in the alkyl chain.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, the carbon bearing the chlorine, and the other methylene carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: A neat spectrum can be obtained by placing a drop of the liquid between two salt plates (NaCl or KBr).[7]

-

Data Acquisition: The spectrum is typically recorded between 4000 cm⁻¹ and 400 cm⁻¹. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-Cl stretch will appear in the fingerprint region.

Mass Spectrometry (MS)

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing this volatile compound.[7]

-

Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the ethoxy group or cleavage adjacent to the chlorine atom.

Conclusion

This compound is a valuable and versatile chemical intermediate with important applications in both pharmaceutical synthesis and materials science. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it a useful tool for the modern research scientist. Proper handling and a thorough understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

- Ding, Z., & Zhang, H. (n.d.). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method.

- LookChem. (n.d.). This compound.

- LookChem. (n.d.). Cas 105484-55-7, 8-CHLORO-OCTANOIC ACID ETHYL ESTER.

- Echemi. (n.d.). Octanoic acid, 8-chloro-, ethyl ester SDS, 105484-55-7 Safety Data Sheets.

- PubChem. (n.d.). This compound.

- Who we serve. (2024, September 17). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo- enzymatic Method.

- Google Patents. (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate.

- Benchchem. (2025, December). Spectroscopic Profile of Ethyl 8-bromooctanoate: A Technical Guide.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. This compound | C10H19ClO2 | CID 11344782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 8-chlorooctanoate (CAS: 105484-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-chlorooctanoate is a bifunctional organic compound of significant interest in the realms of medicinal chemistry and organic synthesis. Its linear eight-carbon backbone is functionalized with an ethyl ester at one terminus and a reactive primary alkyl chloride at the other. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical Profile

This compound is a colorless to pale yellow liquid with a molecular formula of C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g/mol .[1][2][3] Its structure combines the stability of an ester with the reactivity of an alkyl halide, allowing for selective chemical transformations at either end of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 105484-55-7 | [4] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][4] |

| Molecular Weight | 206.71 g/mol | [1] |

| Boiling Point | 251.5 °C at 760 mmHg | [4] |

| Density | 0.991 g/cm³ | [4] |

| Refractive Index | 1.44 | [4] |

| Flash Point | 107.5 °C | [4] |

| LogP | 3.12890 | [4] |

| SMILES | CCOC(=O)CCCCCCCCl | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the most common being the Fischer esterification of 8-chlorooctanoic acid.

Synthesis Workflow

Sources

Introduction: The Versatility of a Bifunctional Building Block

An In-depth Technical Guide to Ethyl 8-chlorooctanoate: Synthesis, Characterization, and Applications

This compound (CAS No. 105484-55-7) is a specialty chemical that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its molecular architecture, featuring a terminal chloro group and an ethyl ester, provides two distinct reactive sites. This bifunctionality makes it an exceptionally valuable precursor for constructing complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3] For drug development professionals and research scientists, a thorough understanding of this molecule's properties, synthesis, and analytical validation is essential for its effective application in creating novel therapeutic agents and advanced materials.[1] This guide offers a comprehensive technical overview, grounded in established scientific principles, to support its use in demanding research and development environments.

Molecular Structure and Physicochemical Properties

The unambiguous identification of a chemical intermediate begins with its fundamental properties. This compound is a linear, ten-carbon chain ester with a chlorine atom at the C8 position.[4] This structure dictates its reactivity and physical characteristics.

graph "Ethyl_8_chlorooctanoate_Structure" {

layout=neato;

node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"];

edge [fontname="Helvetica"];

// Atom nodes

C1 [label="C", pos="0,0!", fillcolor="#202124"];

C2 [label="C", pos="1.5,0!", fillcolor="#202124"];

O1 [label="O", pos="2.25,1.2!", fillcolor="#EA4335"];

O2 [label="O", pos="2.25,-1.2!", fillcolor="#EA4335"];

C3 [label="C", pos="3.75,-1.2!", fillcolor="#202124"];

C4 [label="C", pos="5.25,-1.2!", fillcolor="#202124"];

C5 [label="C", pos="6.75,-1.2!", fillcolor="#202124"];

C6 [label="C", pos="8.25,-1.2!", fillcolor="#202124"];

C7 [label="C", pos="9.75,-1.2!", fillcolor="#202124"];

C8 [label="C", pos="11.25,-1.2!", fillcolor="#202124"];

C9 [label="C", pos="12.75,-1.2!", fillcolor="#202124"];

C10 [label="C", pos="14.25,-1.2!", fillcolor="#202124"];

Cl [label="Cl", pos="15.75,-1.2!", fillcolor="#34A853"];

// Edges (bonds)

C1 -- C2;

C2 -- O1 [label="="];

C2 -- O2;

O2 -- C3;

C3 -- C4;

// Chain

C4 -- C5 [style=invis]; // Invisible edge for layout

edge [style=solid];

C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- C10 -- Cl [style=chain];

}

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-chlorooctanoic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the carboxylic acid mass).

-

Heating: Heat the mixture to reflux and maintain for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Isolation: The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural profile.

Caption: Integrated Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework.[5][6]

-

¹H NMR (Proton NMR): The spectrum will show distinct signals for each unique proton environment.

-

δ ~4.12 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl group, split by the adjacent methyl group.

-

δ ~3.53 ppm (triplet, 2H): Methylene protons adjacent to the chlorine atom (-CH₂ -Cl).

-

δ ~2.28 ppm (triplet, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂ -C=O).

-

δ ~1.25 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl group, split by the adjacent methylene group.

-

δ ~1.30-1.80 ppm (multiplet, 8H): Overlapping signals for the four central methylene groups in the alkyl chain.

-

¹³C NMR (Carbon NMR): The spectrum will display a signal for each unique carbon atom.[7][8]

-

δ ~173.5 ppm: Ester carbonyl carbon (C =O).

-

δ ~60.5 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

δ ~45.0 ppm: Methylene carbon bonded to chlorine (-CH₂ -Cl).

-

δ ~25-35 ppm: A series of signals for the six other aliphatic methylene carbons.

-

δ ~14.2 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10]

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| :--- | :--- | :--- |

| ~2850-2960 | C-H stretch | Aliphatic C-H bonds |

| ~1735 | C=O stretch | Strong, sharp peak characteristic of the ester carbonyl group |

| ~1180 | C-O stretch | Ester C-O single bond |

| ~650-750 | C-Cl stretch | Characteristic of the alkyl chloride |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, confirming the elemental composition.[9]

-

Molecular Ion (M⁺): The spectrum will show a molecular ion peak at m/z 206.

-

Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 208, with an intensity approximately one-third of the M+ peak, confirming the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio ≈ 3:1).

-

Key Fragments: Common fragmentation pathways include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) and cleavage along the alkyl chain.

Applications in Drug Development and Research

This compound is not an active pharmaceutical ingredient (API) itself but is a crucial starting material for synthesizing more complex molecules. Its value lies in the ability to perform selective chemistry at either the chloro or ester terminus.

A primary application is in the synthesis of α-Lipoic Acid, a potent antioxidant used in dietary supplements and for treating conditions like diabetic neuropathy.[11][12] this compound can be converted into key intermediates for this synthesis.

Caption: Synthetic pathway from an this compound derivative to α-Lipoic Acid.

In this pathway, a derivative of this compound, ethyl 6-hydroxy-8-chlorooctanoate, is chlorinated to form ethyl 6,8-dichlorooctanoate.[12][13] This dichloro intermediate is then cyclized with a sulfur source to form the dithiolane ring characteristic of lipoic acid.[12] This demonstrates how the simple alkyl halide backbone of the starting material can be elaborated into a complex, biologically active molecule.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful to aquatic life with long-lasting effects (H412).[4][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.[14]

References

- This compound. (n.d.). LookChem.

- Ding, Z., & Zhang, H. (n.d.). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method. MDPI.

- This compound. (n.d.). PubChem, National Institutes of Health.

- 8-CHLORO-OCTANOIC ACID ETHYL ESTER. (n.d.). lookchem.

- Exploring the Feasibility of Ethyl 8-bromooctanoate: A Comprehensive Study on Manufacturing and Market Analysis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. (n.d.). Google Patents.

- This compound: Key Building Block for API Synthesis. (n.d.). Sancai.

- Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo-enzymatic Method. (n.d.). Who we serve.

- GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (2008). PubMed.

- C2H5Cl CH3CH2Cl infrared spectrum of chloroethane. (n.d.). Doc Brown's Chemistry.

- How is the structure of ethyl ethanoate consistent with the NMR spectrum? (2021, March 25). Quora.

- Infrared Spectroscopy. (n.d.). Science Skool.

- Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H19ClO2 | CID 11344782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 8-Chlorooctanoate

Introduction

Ethyl 8-chlorooctanoate is a valuable bifunctional molecule widely utilized as a versatile building block in organic synthesis.[1] Its structure, featuring a terminal chloroalkane and an ethyl ester, allows for selective chemical transformations at either end of the C8 carbon chain. This dual reactivity makes it a key intermediate in the production of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in chemical and drug development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 105484-55-7 | [2][3] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [2][3] |

| Molecular Weight | 206.71 g/mol | [2][3] |

| Appearance | Colorless to Pale Yellow Oil/Liquid | [4] |

| Boiling Point | 251.5 °C at 760 mmHg | [1][2] |

| Density | 0.991 g/cm³ | [1][2] |

| Flash Point | 107.5 °C | [1][2] |

| Refractive Index | 1.44 | [1][2] |

Primary Synthesis Pathway: Esterification of 8-Chlorooctanoic Acid

The most direct and fundamentally sound approach to synthesizing this compound is through the esterification of its corresponding carboxylic acid, 8-chlorooctanoic acid. This strategy is bifurcated into two main parts: the initial synthesis of the chloro-acid precursor and its subsequent conversion to the ethyl ester.

Part A: Synthesis of the Precursor, 8-Chlorooctanoic Acid

The availability of 8-chlorooctanoic acid is the critical prerequisite for this pathway. It is not always commercially available in bulk and often needs to be synthesized in the lab.

Methodology: From 1,8-Octanediol

A practical route begins with the readily available 1,8-octanediol. The synthesis involves a two-step process: selective monochlorination of the diol followed by oxidation of the remaining primary alcohol to a carboxylic acid.

-

Selective Monochlorination: This step is crucial for maximizing the yield of the desired 8-chloro-1-octanol. Reacting 1,8-octanediol with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl), under controlled conditions allows for the preferential reaction at one of the two hydroxyl groups. Statistical distribution and careful control of stoichiometry are key to minimizing the formation of the undesired 1,8-dichlorooctane.

-

Oxidation: The resulting 8-chloro-1-octanol is then oxidized to 8-chlorooctanoic acid.[5] Common and effective oxidizing agents for this transformation include Jones reagent (CrO₃ in sulfuric acid), potassium permanganate (KMnO₄), or modern, milder reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, though the latter are more often used for smaller-scale syntheses. The choice of oxidant depends on the scale, cost, and environmental considerations of the process.[5]

Part B: Esterification of 8-Chlorooctanoic Acid

Once 8-chlorooctanoic acid is obtained, it can be efficiently converted to its ethyl ester via several established methods. The two most prominent are the Fischer-Speier esterification and a two-step process involving an acyl chloride intermediate.

Method 1: Fischer-Speier Esterification

This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] It is often favored for its operational simplicity and use of inexpensive reagents.

Causality and Mechanism:

The Fischer esterification is a nucleophilic acyl substitution that proceeds via a series of reversible protonation and deprotonation steps.[8] The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄ or p-TsOH).[9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol).[6][8] The resulting tetrahedral intermediate undergoes proton transfer to generate a good leaving group (water).[10] Elimination of water and subsequent deprotonation of the carbonyl oxygen yield the final ester product.[8][10]

Because the reaction is in equilibrium, specific strategies must be employed to drive it towards the product side, in accordance with Le Châtelier's Principle.[6][7] The most common approach is to use a large excess of the alcohol reactant (ethanol), which acts as both the nucleophile and the solvent.[7] An alternative, or complementary, strategy is the removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.[9]

Caption: Figure 1: Fischer-Speier Esterification Mechanism.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard procedures for the esterification of analogous haloalkanoic acids.[11][12]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-chlorooctanoic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting carboxylic acid.[11]

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Aqueous Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[12]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: For high-purity requirements, the crude product should be purified by fractional distillation under reduced pressure.[13]

Method 2: Acyl Chloride Intermediate Pathway

This method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with ethanol to form the ester.[14] Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[14][15]

Causality and Mechanism:

This two-stage approach is highly effective because it is essentially irreversible.[15]

-

Acyl Chloride Formation: 8-chlorooctanoic acid reacts with thionyl chloride (SOCl₂) to form 8-chlorooctanoyl chloride. The mechanism involves the conversion of the carboxylic hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group.[16] A subsequent attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[14][15][16] The escape of these gases from the reaction mixture drives the reaction to completion.

-

Esterification: The highly electrophilic acyl chloride then reacts rapidly and exothermically with ethanol in a nucleophilic acyl substitution reaction. A weak base, such as pyridine, is sometimes added to neutralize the HCl generated in this step, although in the context of a subsequent esterification, the HCl can also serve as a catalyst.

Caption: Figure 2: Acyl Chloride Pathway to Ester Synthesis.

Experimental Protocol: Acyl Chloride Pathway

Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood under anhydrous conditions.[17]

-

Acyl Chloride Formation: To a flask containing 8-chlorooctanoic acid (1.0 eq), add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[15] After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until gas evolution ceases.

-

Removal of Excess Reagent: Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Esterification: Cool the resulting crude acyl chloride in an ice bath. Slowly add absolute ethanol (≥ 1.0 eq) dropwise to the flask. The reaction is exothermic.

-

Reaction Completion and Work-up: After the addition of ethanol, stir the reaction at room temperature for 1-2 hours. The work-up is similar to the Fischer esterification: dilute with an organic solvent, wash with water, sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final product by vacuum distillation.

Comparison of Synthesis Pathways

The choice between the Fischer esterification and the acyl chloride pathway depends on several factors, including the scale of the reaction, the desired purity, and the sensitivity of the starting materials to harsh acidic conditions.

Table 2: Comparison of Primary Esterification Methods

| Feature | Fischer-Speier Esterification | Acyl Chloride Pathway |

| Reversibility | Reversible; requires driving equilibrium | Irreversible; driven by gaseous byproducts |

| Reaction Conditions | Moderately acidic, reflux temperature | Can be done at lower temperatures after acyl chloride formation |

| Reagents | Carboxylic acid, excess alcohol, acid catalyst | Carboxylic acid, SOCl₂, alcohol |

| Byproducts | Water | SO₂, HCl |

| Advantages | Operationally simple, inexpensive reagents, good for large scale | High yield, faster reaction times, works for sterically hindered alcohols |

| Disadvantages | Equilibrium-limited, may require water removal, can be slow | Harsh/corrosive reagent (SOCl₂), requires anhydrous conditions, safety precautions |

Conclusion

The synthesis of this compound is most reliably achieved through the esterification of 8-chlorooctanoic acid. For laboratory-scale synthesis where simplicity and cost are primary concerns, the Fischer-Speier esterification offers a robust and effective method, provided that an excess of ethanol is used to drive the reaction to completion. For applications demanding higher yields, faster reaction times, or when dealing with substrates that may be sensitive to prolonged heating under acidic conditions, the acyl chloride pathway is superior. This method's irreversible nature ensures a more complete conversion to the desired product. Both pathways, when followed by careful work-up and purification via vacuum distillation, are capable of producing high-purity this compound suitable for advanced applications in research and development.

References

- Ding, Z., & Zhang, H. (n.d.). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemoenzymatic Method. Google Grounding API.

- (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). The Org Chem Group.

- (n.d.). thionyl chloride addtion. ECHEMI.

- (n.d.). Ethyl 6,8-dichlorooctanoate | 1070-64-0. ChemicalBook.

- (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. OrgoSolver.

- Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- (n.d.). A Technical Guide to the Synthesis of Ethyl 8-Bromooctanoate from 8-Bromooctanoic Acid. Benchchem.

- (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate. Google Patents.

- (n.d.). Ethyl 8-bromooctanoate synthesis. ChemicalBook.

- (2024, September 17). Synthesis of 6-Hydroxy-8-chlorooctanoate Ethyl Ester by Chemo- enzymatic Method. Who we serve.

- (n.d.). CN100593534C - A kind of chemical synthesis method of ethyl 6,8-dichlorooctanoate. Google Patents.

- (n.d.). CN102731307B - Preparation method of ethyl 6-oxo-8-chloro-caprylate. Google Patents.

- (n.d.). Fischer Esterification. Chemistry Steps.

- (n.d.). US6916947B2 - Method of producing amino carboxylic acids. Google Patents.

- (n.d.). A Technical Guide to High-Purity Ethyl 8-Bromooctanoate for Researchers and Drug Development Professionals. Benchchem.

- (n.d.). 6,8-dichlorooctanoic acid synthesis. ChemicalBook.

- (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate. Google Patents.

- (n.d.). CN112409175A - Synthesis method of 8-chloro ethyl caprylate. Google Patents.

- Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- (n.d.). This compound. LookChem.

- (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.

- (n.d.). Fischer Esterification. Organic Chemistry Portal.

- (n.d.). fischer esterification reaction. BYJU'S.

- (n.d.). Octanoic acid, 8-chloro-, ethyl ester. ECHEMI.

- (n.d.). Ch19: RCO2H to RCO2R'. University of Calgary.

- (n.d.). 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7. ChemicalBook.

Sources

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7 [m.chemicalbook.com]

- 4. Ethyl 6,8-dichlorooctanoate | 1070-64-0 [chemicalbook.com]

- 5. CN112409175A - Synthesis method of 8-chloro ethyl caprylate - Google Patents [patents.google.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. athabascau.ca [athabascau.ca]

- 8. byjus.com [byjus.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ethyl 8-bromooctanoate synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. orgosolver.com [orgosolver.com]

- 16. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 17. echemi.com [echemi.com]

IR spectrum of Ethyl 8-chlorooctanoate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 8-chlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₁₀H₁₉ClO₂) is a versatile bifunctional molecule utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and specialized polymers.[1] Its linear structure incorporates a terminal chloroalkane and an ethyl ester, functionalities that demand precise characterization for quality control and reaction monitoring. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the structural integrity of this compound. This guide offers a detailed theoretical and practical framework for understanding, acquiring, and interpreting the IR spectrum of this compound, grounded in established spectroscopic principles.

Theoretical Framework: Predicting the IR Spectrum

The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. By dissecting its structure, we can anticipate the characteristic absorption bands that serve as its spectroscopic signature.

The Alkyl Backbone (C-H Vibrations)

The molecule's core consists of a C₈ alkyl chain and an ethyl group, giving rise to predictable C-H bond vibrations.

-

C-H Stretching: Strong, sharp absorptions are expected in the 3000–2850 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.[2][3] Multiple peaks in this region arise from the asymmetric and symmetric stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups.

-

C-H Bending:

The Ester Functional Group (C=O and C-O Vibrations)

The ethyl ester group is the most prominent feature in the IR spectrum, typically exhibiting three strong, characteristic peaks often referred to as the "Rule of Three".[6]

-

C=O Carbonyl Stretch: This is the most intense and readily identifiable absorption in the spectrum. For a saturated aliphatic ester like this compound, this sharp, strong peak is expected between 1750–1735 cm⁻¹.[5][7][8] Its high frequency, compared to a ketone, is influenced by the inductive effect of the adjacent alkoxy oxygen atom.[9][10]

-

C-O Stretches: The ester linkage contains two distinct C-O single bonds, which give rise to two strong absorptions in the 1300–1000 cm⁻¹ region.[6][7]

-

Asymmetric C-C-O Stretch: Involving the carbonyl carbon, the adjacent C-C bond, and the ester oxygen, this band typically appears for saturated esters in the 1210–1160 cm⁻¹ range.[6]

-

Symmetric O-C-C Stretch: Involving the ester oxygen and the ethyl group, this absorption also falls within the broader 1300–1000 cm⁻¹ range.[6]

-

The Terminal Alkyl Halide (C-Cl Vibrations)

The C-Cl bond at the terminus of the octanoate chain produces absorptions in the lower frequency "fingerprint" region of the spectrum.

-

C-Cl Stretch: A medium to strong absorption for the C-Cl stretching vibration is expected between 850–550 cm⁻¹.[2][11] The exact position can be influenced by the conformation of the molecule.

-

CH₂-Cl Wag: The wagging vibration of the methylene group attached to the chlorine atom (-CH₂Cl) can sometimes be identified in the 1300–1150 cm⁻¹ region, though it may overlap with other bands.[11]

Experimental Protocol: High-Fidelity FT-IR Spectrum Acquisition

This protocol ensures a reproducible and high-quality spectrum, free from common artifacts, thereby establishing a trustworthy analytical method.

Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector, capable of a resolution of at least 4 cm⁻¹.

-

Sample Cells: Demountable salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr). Ensure plates are clean, dry, and polished.

-

Sample: this compound, >98% purity.

-

Consumables: Pasteur pipettes, lint-free tissues, and a volatile solvent (e.g., anhydrous dichloromethane or acetone) for cleaning.

Step-by-Step Methodology

-

Instrument Preparation: Purge the spectrometer's sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water vapor (broad bands ~3400 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and carbon dioxide (sharp doublet ~2349 cm⁻¹) absorptions.

-

Background Spectrum Acquisition:

-

Ensure the sample compartment is empty.

-

Collect a background spectrum (interferogram). This is a critical self-validating step that records the instrument's intrinsic response and the atmospheric conditions.

-

Set acquisition parameters: typically 16 to 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum should be a flat line at 100% transmittance after Fourier transform.

-

-

Sample Preparation (Neat Liquid Film):

-

Place one to two drops of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles. The ideal film thickness should result in the most intense peak (C=O stretch) having an absorbance below 1.0.

-

-

Sample Spectrum Acquisition:

-

Place the assembled salt plates into the spectrometer's sample holder.

-

Using the same acquisition parameters as the background scan, collect the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum, converting the output to Absorbance or % Transmittance.

-

Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Analysis and Interpretation of a Representative Spectrum

A successful analysis will confirm the presence of all key functional groups and the absence of significant impurities. The absence of a broad O-H stretch (3300–2500 cm⁻¹) is crucial, as it confirms the sample has not hydrolyzed to the corresponding carboxylic acid.[12]

Tabulated Spectral Data

| Expected Wavenumber (cm⁻¹) | Observed (Typical) (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3000–2850 | ~2985, 2935, 2860 | Strong | C-H Asymmetric & Symmetric Stretch | Alkyl Chain (-CH₃, -CH₂-) |

| 1750–1735 | ~1740 | Very Strong, Sharp | C=O Stretch | Ester |

| 1470–1450 | ~1465 | Medium | -CH₂- Scissoring (Bend) | Alkyl Chain |

| 1375 | ~1370 | Medium | -CH₃- Umbrella (Bend) | Alkyl Chain |

| 1300–1150 | ~1245 | Strong | Asymmetric C-C-O Stretch | Ester |

| 1300–1150 | ~1175 | Strong | Symmetric O-C-C Stretch | Ester |

| 850–550 | ~730 | Medium | C-Cl Stretch | Alkyl Halide |

| 725–720 | ~722 | Weak to Medium | -CH₂- Rocking | Long Alkyl Chain |

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical workflow from identifying functional groups within the molecule to assigning their characteristic peaks in the infrared spectrum.

Caption: Workflow mapping functional groups of this compound to their IR regions.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. A thorough understanding of the characteristic absorption frequencies for its ester, alkyl halide, and hydrocarbon components allows for a confident and rapid confirmation of its identity and purity. The combination of a strong C=O stretch around 1740 cm⁻¹, prominent C-O stretches between 1300-1000 cm⁻¹, robust C-H stretches below 3000 cm⁻¹, and a C-Cl absorption in the fingerprint region provides a unique spectroscopic fingerprint. By following a validated experimental protocol, researchers can reliably generate high-fidelity data to support drug development and materials science applications.

References

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry.

- University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder.

- Shreve, O. D., Heether, M. R., Knight, H. B., & Swern, D. (1950). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 22(11), 1498–1501.

- LookChem. (n.d.). This compound.

- Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. r/chemhelp.

- JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog.

- ACS Publications. (n.d.). Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry.

- Susi, H., & Smith, A. M. (1965). The Effects of Chain Length on the Infrared Spectra of Fatty Acids and Methyl Esters. Canadian Journal of Chemistry, 43(4), 891-903.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide?.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. quora.com [quora.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

An In-depth Technical Guide to the Purity Specifications of Ethyl 8-Chlorooctanoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 105484-55-7) is a bifunctional molecule that has emerged as a crucial building block in modern organic and medicinal chemistry.[1][2] Its linear eight-carbon chain, terminated by an ethyl ester at one end and a chlorine atom at the other, provides two distinct reactive handles for synthetic transformations. This structural versatility makes it an indispensable intermediate in the synthesis of a wide array of complex molecules, including Active Pharmaceutical Ingredients (APIs) and various specialty chemicals.[1][3][4] Given its role as a precursor, the purity of this compound is not merely a quality metric but a foundational pillar for the success, reproducibility, and safety of subsequent synthetic stages and the final product.

Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and the generation of difficult-to-separate by-products, potentially compromising the efficacy and safety profile of a final drug substance. This guide provides an in-depth examination of the purity specifications for this compound, detailing the analytical methodologies required for its comprehensive characterization and the common impurities that may be encountered.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and analysis.

| Property | Value | Source(s) |

| CAS Number | 105484-55-7 | [1][2][5] |

| Molecular Formula | C₁₀H₁₉ClO₂ | [1][2][6] |

| Molecular Weight | 206.71 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 251.5 °C at 760 mmHg | [1] |

| Density | 0.991 g/cm³ | [1] |

| Refractive Index | 1.44 | [1] |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [7][8] |

Synthetic Pathway and Potential Impurities

The purity profile of this compound is intrinsically linked to its manufacturing process. A common and straightforward synthetic route is the Fischer esterification of 8-chlorooctanoic acid with ethanol, typically catalyzed by a strong acid.

Caption: Simplified synthesis of this compound and origins of potential impurities.

Based on this and other potential synthetic routes, common impurities may include:

-

Starting Materials: Unreacted 8-chlorooctanoic acid and excess ethanol.

-

By-products: Diethyl ether (from the acid-catalyzed self-condensation of ethanol) or products from multi-substitution if starting from precursors like 1,6-dichlorohexane.[9]

-

Residual Solvents: Solvents used during the reaction or purification steps (e.g., toluene, heptane).

Analytical Methods for Purity Determination

A multi-technique approach is often necessary to establish a comprehensive purity profile. The volatility and chemical nature of this compound make Gas Chromatography the primary tool for its analysis.

Gas Chromatography (GC)

Principle: GC is the gold standard for assessing the purity of volatile and thermally stable compounds like this compound.[10] The technique separates components of a mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability to organic compounds and its response being proportional to the mass of carbon, allowing for accurate area-percent purity calculations. Mass Spectrometry (MS) is used for definitive identification of the main component and any impurities.

Trustworthiness: The GC method's validity is ensured by demonstrating system suitability (e.g., resolution, tailing factor) and by analyzing a known reference standard to confirm retention time and response.

High-Performance Liquid Chromatography (HPLC)

Principle: While GC is preferred, HPLC can be employed to detect non-volatile or thermally labile impurities, such as unreacted acidic starting materials or high-molecular-weight by-products.[10] A reversed-phase C18 column is typically used, with a mobile phase of acetonitrile and water. Detection via a UV detector is challenging as the molecule lacks a strong chromophore, but it can be effective for chromophoric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR are powerful tools for structural confirmation of the main component.[7] Furthermore, quantitative NMR (qNMR) can be used for an absolute purity assessment by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration.

Purity Specifications

Commercial grades of this compound for research and development purposes typically adhere to the following specifications. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications.[11]

| Parameter | Specification | Method | Rationale |

| Appearance | Colorless to pale yellow liquid | Visual | Provides a quick check for significant degradation or contamination. |

| Identity | Conforms to the structure | ¹H NMR, IR, MS | Confirms that the material is unequivocally this compound. |

| Assay (Purity) | ≥98.0% | GC (Area %) | Quantifies the main component relative to other volatile impurities.[3][4][12][13] |

| Water Content | ≤0.1% | Karl Fischer Titration | Water can hydrolyze the ester and interfere with certain reactions. |

| Individual Impurity | ≤0.5% | GC (Area %) | Controls specific known and unknown impurities. |

| Total Impurities | ≤2.0% | GC (Area %) | Ensures overall material quality. |

Experimental Protocols & Workflow

The following represents a validated workflow for the quality control of an incoming batch of this compound.

Caption: Quality control workflow for this compound purity assessment.

Detailed Protocol: Purity Determination by GC-MS

This protocol provides a robust method for determining the purity and impurity profile of this compound. The parameters are based on standard methods for analyzing similar chlorinated hydrocarbons and esters.[10][14][15]

1. Objective: To quantify the purity of this compound and to identify and quantify any volatile impurities.

2. Materials and Reagents:

-

This compound sample

-

Ethyl acetate (GC grade or higher)

-

Helium (carrier gas, 99.999% purity)

-

Reference standard of this compound (if available, for identity confirmation)

3. Instrumentation:

-

Gas Chromatograph (e.g., Agilent 7890B) with a Flame Ionization Detector (FID) and a Mass Selective Detector (MSD) (e.g., Agilent 5977A).[10][14]

-

Capillary Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

4. Sample Preparation:

-

Accurately weigh approximately 20 mg of the this compound sample.

-

Dissolve the sample in 20.0 mL of ethyl acetate to create a solution of approximately 1 mg/mL.

-

Vortex the solution until the sample is fully dissolved.

5. GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1.0 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 10 minutes.[10]

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-500

6. Data Analysis:

-

Identity Confirmation: Compare the mass spectrum of the major peak in the sample chromatogram with a reference library (e.g., NIST) or a separately injected reference standard. The spectrum should match that of this compound.

-

Purity Calculation: Using the FID chromatogram, calculate the area percent of the main peak relative to the total area of all peaks detected.

-

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

-

-

Impurity Profiling: Identify impurity peaks by comparing their mass spectra against a reference library. Quantify each impurity using its area percent from the FID chromatogram.

Conclusion

For researchers, scientists, and drug development professionals, a rigorous approach to verifying the purity of this compound is non-negotiable. Its role as a foundational element in complex syntheses means that its quality directly influences downstream outcomes. By implementing robust analytical controls, centered around gas chromatography and supported by other spectroscopic techniques, one can ensure the material integrity required for reproducible, high-quality research and development. Always insist on a comprehensive Certificate of Analysis and, when necessary, perform in-house verification using the principles and protocols outlined in this guide.

References

- Ethyl 8-chlorooctano

- China this compound 105484-55-7 Suppliers, Manufacturers, Factory - Fengchen. [Link]

- This compound: Key Building Block for API Synthesis - Mit-ivy Industry Co., Ltd. [Link]

- CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google P

- Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem. [Link]

- Ensuring Quality: A Guide to Sourcing Ethyl 8-Chlorooctano

- Ethyl 8-chlorooctano

- Method 8121: Chlorinated Hydrocarbons by Gas Chrom

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H19ClO2 | CID 11344782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Cas 105484-55-7,8-CHLORO-OCTANOIC ACID ETHYL ESTER | lookchem [lookchem.com]

- 6. China this compound 105484-55-7 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 7. 105484-55-7|this compound|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 105484-55-7 CAS Manufactory [m.chemicalbook.com]

- 13. 8-CHLORO-OCTANOIC ACID ETHYL ESTER | 105484-55-7 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. epa.gov [epa.gov]

Solubility of Ethyl 8-chlorooctanoate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 8-chlorooctanoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various chemical syntheses.[1] Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. By understanding these properties, researchers can optimize reaction conditions, improve purification processes, and enhance the overall efficiency of their synthetic workflows.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility. This compound (CAS No: 105484-55-7) is a bifunctional molecule featuring a terminal chloroalkane and an ethyl ester.[2] This structure dictates its interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉ClO₂ | [2] |

| Molecular Weight | 206.71 g/mol | [2][3] |

| Boiling Point | 251.5 °C at 760 mmHg | [1][2] |

| Density | 0.991 g/cm³ | [1][2] |

| Refractive Index | 1.44 | [1][2] |

| LogP | 3.12890 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The molecule's relatively high LogP value suggests a lipophilic character, indicating a preference for nonpolar environments.[1] The presence of two hydrogen bond acceptors (the carbonyl and ether oxygens of the ester group) allows for some interaction with polar solvents, though the lack of hydrogen bond donors limits its ability to form strong hydrogen bonding networks.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Given its long alkyl chain, this compound is expected to be readily soluble in nonpolar and weakly polar aprotic solvents where London dispersion forces are the predominant intermolecular interaction. Its solubility in polar aprotic solvents will be influenced by dipole-dipole interactions between the solvent and the ester and chloro functionalities. In polar protic solvents, the potential for hydrogen bonding with the ester's oxygen atoms will contribute to its solubility, although the large nonpolar alkyl chain will be a detracting factor.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | High | The long alkyl chain of this compound will readily interact with nonpolar solvents via London dispersion forces. |

| Polar Aprotic | Acetone, Ethyl acetate, Acetonitrile | Moderate to High | The dipole moments of these solvents can interact with the polar ester and chloro groups of the solute. |

| Polar Protic | Ethanol, Methanol | Moderate | The ability of these solvents to act as hydrogen bond donors allows for interaction with the ester's oxygen atoms. However, the large nonpolar portion of the solute may limit solubility compared to smaller esters. |

| Highly Polar | Water | Low | The large, nonpolar alkyl chain dominates the molecule's character, making it largely immiscible with water despite the presence of a polar ester group. |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The following protocols outline standard methods for this purpose.

Isothermal Saturation Method

This gravimetric method is a reliable and straightforward approach for determining solubility.

Experimental Workflow:

Caption: Isothermal Saturation Method Workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Separation: Cease agitation and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling: Carefully withdraw a precise volume of the clear, saturated solution without disturbing the solid phase.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood or with a rotary evaporator.

-

Drying and Weighing: Dry the container with the non-volatile residue to a constant weight in a desiccator or vacuum oven.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial weights of the container. Solubility is then expressed in grams per liter (g/L) or other appropriate units.

Analytical Quantification Method

For a more rapid or higher-throughput approach, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Workflow:

Caption: Analytical Quantification Workflow for Solubility.

Step-by-Step Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution and separate the clear supernatant as described in the isothermal saturation method.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using a suitable analytical method (e.g., GC with a flame ionization detector) to create a calibration curve of instrument response versus concentration.

-

Sample Analysis: Take a known volume of the saturated supernatant and dilute it with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve. Analyze this diluted sample using the same analytical method.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

Safety and Handling